![molecular formula C24H25N5O2S B2443551 N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111214-69-7](/img/structure/B2443551.png)
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with various substituents such as a cyclopentyl group, a methyl group, and a 3-methylbenzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Quinazoline Ring Formation: The triazole ring is then fused with a quinazoline ring through a series of condensation reactions.
Introduction of Substituents: The cyclopentyl, methyl, and 3-methylbenzylthio groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides and thiols.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to modify the substituents on the triazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H24N4O2S
- Molecular Weight : 388.6 g/mol
- CAS Number : 1111214-69-7
Its structure includes a triazole ring fused to a quinazoline moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazoloquinazoline structures. In particular, research indicates that derivatives of this compound can inhibit tumor growth in various cancer models.
A notable study conducted by Fayad et al. (2019) screened a library of drugs on multicellular spheroids and identified several promising anticancer agents, including derivatives related to the compound . The results demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this class of compounds may serve as valuable leads for developing new anticancer therapies .
Antihistaminic Properties
Another area of interest is the compound's potential as an antihistaminic agent. A study on quinazoline derivatives showed that certain compounds exhibited significant H1-antihistaminic activity with minimal sedation effects compared to standard antihistamines like chlorpheniramine maleate . This suggests that N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could be developed into a novel antihistamine with reduced side effects.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazoloquinazolines: Compounds with similar triazole and quinazoline ring structures.
Benzylthio Derivatives: Compounds with benzylthio substituents.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups.
Uniqueness
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.
Biologische Aktivität
N-cyclopentyl-4-methyl-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound with significant potential in medicinal chemistry. This compound is characterized by its unique triazole and quinazoline structures, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C25H26N6O3S
- Molecular Weight : 490.6 g/mol
- CAS Number : 1105225-16-8
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The compound has been studied for its potential to inhibit key kinases involved in cancer progression. For instance, it showed promising results against specific kinases such as CDK9 and DYRK1A, which are crucial for cell cycle regulation and cancer cell survival .
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by modulating the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This mechanism was observed in studies involving human cancer cell lines such as HCT-116 .
- Cell Cycle Arrest : Research indicates that the compound can cause cell cycle arrest at the G1 phase in HCT-116 cells, leading to inhibited proliferation of these cancer cells .
Biological Activity Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Activity
A study assessed the cytotoxic effects of this compound on multiple human cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 12.5 | Apoptosis induction; G1 phase arrest |
MCF-7 | 15.0 | Inhibition of proliferation |
MDA-MB-231 | 10.0 | Modulation of Bcl-2/Bax ratio |
Table 1 : Cytotoxicity results of N-cyclopentyl derivative against various cancer cell lines.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity and orientation of the compound with target enzymes. The results suggest a strong interaction with the active sites of kinases involved in tumor growth and survival pathways .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Case Study 1 : A study on HCT-116 cells demonstrated a significant increase in apoptotic cells after treatment with the compound for 48 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic populations.
- Case Study 2 : In vivo studies using xenograft models showed that administration of N-cyclopentyl derivatives led to a marked reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-15-6-5-7-16(12-15)14-32-24-27-26-23-28(2)22(31)19-11-10-17(13-20(19)29(23)24)21(30)25-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDQMSENINOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.